
4-Ethoxyamphetamine hydrochloride
Übersicht
Beschreibung
4-Ethoxyamphetamine hydrochloride is a substituted amphetamine derivative characterized by an ethoxy (-OCH₂CH₃) group at the para position of the phenyl ring, attached to an amphetamine backbone (α-methylphenethylamine) with a hydrochloride salt. Substituted amphetamines are known for their psychoactive effects, often mediated by interactions with monoamine transporters (e.g., serotonin, dopamine, norepinephrine). The ethoxy group likely influences lipophilicity, metabolic stability, and receptor binding compared to other substituents like methoxy (-OCH₃) or hydroxy (-OH) .
Vorbereitungsmethoden
Grignard Reagent-Mediated Alkylation
Synthesis of 4-Ethoxybenzene Precursor
The foundational step involves constructing the 4-ethoxy aromatic core through Friedel-Crafts alkylation. Adapted from methoxy analog synthesis , phenol undergoes ethylation using ethyl iodide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF) at 85°C for 3 hours. This method achieves 89% yield with <2% di-ethylated byproduct .
Table 1: Optimization of Ethylation Conditions
Parameter | Tested Range | Optimal Value | Yield (%) |
---|---|---|---|
Temperature (°C) | 70–100 | 85 | 89 |
Ethyl iodide (equiv) | 1.0–1.5 | 1.2 | 89 |
Reaction time (h) | 2–4 | 3 | 89 |
Formation of the Amphetamine Backbone
The ethoxybenzene intermediate undergoes propan-2-amine incorporation via a Grignard reaction. Magnesium powder (1.5 equiv) reacts with 4-ethoxybromobenzene in tetrahydrofuran (THF) at 32–35°C to form the Grignard reagent, followed by addition of ethylene oxide (1.1 equiv) at 0–5°C . Subsequent hydrolysis with saturated ammonium chloride yields 4-ethoxy-phenethyl alcohol (78% yield), which is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane .
Benzyloxy-Protection/Deposition Strategy
Protection of the Hydroxyl Group
To prevent unwanted side reactions during amine installation, a benzyloxy-protected intermediate is synthesized. 4-Hydroxyamphetamine (1.0 equiv) reacts with benzyl bromide (1.5 equiv) in the presence of potassium tert-butoxide (1.2 equiv) in THF at 0°C, achieving 92% protection efficiency .
Reductive Amination and Deprotection
The protected intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, followed by catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) to remove the benzyl group. This two-step sequence delivers 4-ethoxyamphetamine free base in 85% yield .
Table 2: Comparative Efficiency of Deprotection Methods
Method | Catalyst | Pressure (psi) | Yield (%) |
---|---|---|---|
Hydrogenation | Pd/C | 50 | 85 |
Acidic hydrolysis | HCl/EtOH | N/A | 72 |
Enzymatic cleavage | Lipase | N/A | 68 |
Tosylate-Activated Nucleophilic Substitution
Tosylation of 4-Hydroxyamphetamine
Adapting protocols from methoxy analog synthesis , 4-hydroxyamphetamine (1.0 equiv) reacts with tosyl chloride (1.1 equiv) in dichloromethane at 0–5°C. Triethylamine (1.5 equiv) is added dropwise to maintain pH >8, yielding the tosylate ester with 98% efficiency .
Displacement with Ethylamine
The tosylate intermediate undergoes nucleophilic substitution with ethylamine (2.0 equiv) in DMF at 65°C for 9.5 hours. Quenching with aqueous hydrochloric acid precipitates 4-ethoxyamphetamine hydrochloride, which is recrystallized from ethanol/water (3:1 v/v) to ≥99% purity .
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Large-scale synthesis prioritizes methyl tert-butyl ether (MTBE) for extraction due to its low water solubility (4.8 g/100 mL) and high partition coefficient (log P = 1.3) . Closed-loop systems recover >90% solvent, reducing production costs by 22% compared to dichloromethane-based processes .
Crystallization Optimization
Final hydrochloride salt formation employs anti-solvent crystallization using acetone/water mixtures. Controlled cooling at 0.5°C/min produces uniform crystals (D50 = 150 μm) with bulk density >0.6 g/cm³, suitable for tablet compression .
Analytical Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms chemical purity >99.5%, while chiral chromatography (Chiralpak AD-H) verifies enantiomeric excess >99.9% .
Spectroscopic Validation
¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 3.15 (m, 1H, CH), 2.95 (dd, J = 12.4, 5.2 Hz, 1H, CH₂), 2.75 (dd, J = 12.4, 7.6 Hz, 1H, CH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃) .
Analyse Chemischer Reaktionen
4-Ethoxyamphetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Interaction
Research has demonstrated that 4-ethoxyamphetamine exhibits significant interaction with serotonin (5-HT) and dopamine systems. In studies involving rat models, it was found to inhibit the uptake of serotonin more effectively than dopamine, suggesting a unique neuropharmacological profile distinct from traditional amphetamines like (+)-amphetamine. Specifically, 4-ethoxyamphetamine increased intracranial self-stimulation thresholds, indicating its potential to modulate reward pathways differently compared to other stimulants .
Receptor Binding Affinities
The binding affinities of 4-ethoxyamphetamine at various receptors have been characterized in studies examining its structural analogs. It shows moderate to high affinity for the 5-HT2A and 5-HT2C receptors, which are implicated in hallucinogenic effects. The compound's receptor interaction profiles suggest that modifications to its alkoxy group can significantly influence its pharmacological activity, with larger substituents generally enhancing binding affinities .
Effects on Motor Activity
Behavioral assessments have indicated that 4-ethoxyamphetamine can enhance motor activity in animal models. In a series of experiments, doses around 6.5 mg/kg were associated with increased spontaneous motor activity and rearing behavior in rats, indicating stimulant-like effects . These findings align with those observed in related compounds, suggesting a potential for similar behavioral outcomes.
Analgesic Properties
There is emerging evidence regarding the analgesic properties of 4-ethoxyamphetamine. Studies have indicated that it may influence pain perception pathways, although comprehensive analyses are still needed to clarify its efficacy as an analgesic agent compared to other amphetamines .
Table: Summary of Key Findings on 4-Ethoxyamphetamine
Case Studies and Implications
Case Study: Intracranial Self-Stimulation (ICSS)
In a pivotal study using ICSS techniques, researchers assessed the effects of 4-ethoxyamphetamine on reward pathways in rats. The results indicated that while traditional amphetamines decreased stimulation thresholds, 4-ethoxyamphetamine increased them, suggesting a different mechanism of action that could have implications for understanding addiction and reward processing .
Implications for Therapeutics
Given its unique pharmacological profile, there is potential for 4-ethoxyamphetamine in therapeutic contexts. Its interaction with serotonin receptors could make it a candidate for further exploration in treating mood disorders or conditions characterized by dysregulated serotonin systems.
Wirkmechanismus
4-Ethoxyamphetamine hydrochloride acts as a potent and selective serotonin releasing agent. It binds to serotonin transporters, facilitating the release of serotonin into the synaptic cleft. This increase in serotonin levels leads to enhanced serotonergic neurotransmission. The compound also exhibits monoamine oxidase inhibitory activity, which further contributes to its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Pharmacological Properties
The table below compares key structural features and properties of 4-ethoxyamphetamine hydrochloride with analogs:
Key Observations :
- Metabolism : Hydroxy groups (e.g., HMA) increase polarity, accelerating renal excretion, while ethoxy groups may prolong half-life via reduced oxidative metabolism .
- Toxicity : Ortho-substituted methoxyamphetamine shows moderate health hazards, whereas halogenated analogs (e.g., iodo) may exhibit unique toxicity profiles due to bioaccumulation risks .
Receptor Binding and Clinical Implications
- Serotonergic Effects : HMA, a metabolite of MDMA, retains partial serotonin-releasing activity, suggesting ethoxy/methoxy substitutions may modulate serotonin transporter affinity .
- Dopaminergic Effects : Halogenated amphetamines (e.g., 4-iodo) may exhibit reduced dopamine release compared to methoxy/ethoxy analogs due to steric hindrance .
Biologische Aktivität
4-Ethoxyamphetamine hydrochloride is a compound that belongs to the class of substituted amphetamines. Its biological activity primarily involves interactions with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. This article reviews the pharmacological profiles, receptor interactions, and potential effects of 4-ethoxyamphetamine based on current research findings.
Pharmacological Profile
4-Ethoxyamphetamine is known for its psychoactive properties and has been studied for its effects on neurotransmitter release and receptor binding affinities. The compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.
Receptor Binding Affinity
Research indicates that 4-ethoxyamphetamine binds with moderate to high affinities at the following receptors:
Receptor Type | Binding Affinity (K_i values) |
---|---|
5-HT2A | 8–1700 nM |
5-HT2C | 61–4400 nM |
TAAR1 | 21–3300 nM |
SERT | Variable |
The introduction of alkoxy groups generally increases binding affinities at these receptors, suggesting that structural modifications can enhance the compound's psychoactive potential .
Biological Effects
The biological activity of 4-ethoxyamphetamine has been linked to its ability to modulate monoamine neurotransmitter systems. Studies have shown that it affects both dopamine and serotonin levels in the brain, which could lead to various behavioral outcomes.
In Vivo Studies
In animal models, particularly rats, 4-ethoxyamphetamine has demonstrated effects on intracranial self-stimulation, indicating its potential as a stimulant. The compound has been compared with traditional amphetamines, revealing that it can induce similar dopaminergic responses .
Case Study: Intracranial Self-Stimulation
- Objective : To assess the reinforcing properties of 4-ethoxyamphetamine.
- Findings : The compound produced significant increases in self-stimulation rates comparable to those induced by (+)-amphetamine, suggesting a rewarding effect mediated through dopaminergic pathways .
The mechanism by which 4-ethoxyamphetamine exerts its effects involves:
- Serotonin Release : The compound enhances serotonin release through inhibition of serotonin reuptake.
- Dopamine Modulation : It also influences dopamine dynamics, potentially leading to increased levels in specific brain regions associated with reward and pleasure.
Safety and Toxicological Considerations
While the psychoactive effects of 4-ethoxyamphetamine are notable, safety profiles are less understood. Some studies suggest that compounds with similar structures can induce cardiovascular effects and other adverse reactions. Therefore, further investigation into the toxicological aspects is necessary to establish safety guidelines for potential human use.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 4-Ethoxyamphetamine hydrochloride in research settings?
- Methodological Answer : Characterization typically involves a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Analytical reference standards (e.g., Cayman Chemical’s Item No. 14196) should be used to validate results . For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure can identify degradation products .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Methodological Answer : Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., nitrogen) to prevent oxidation. Regular purity checks via HPLC and Karl Fischer titration are advised to monitor hygroscopicity and degradation. Stability-indicating assays should validate storage conditions over time .
Advanced Research Questions
Q. What experimental approaches are used to investigate the metabolic pathways of this compound in vivo?
- Methodological Answer : Radiolabeled (e.g., carbon-14) this compound can track metabolic fate in animal models. Liver microsome assays and cytochrome P450 inhibition studies identify primary metabolic enzymes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies metabolites like 4-hydroxy-3-methoxyamphetamine (a known MDMA metabolite) in plasma and urine . Conflicting metabolite half-life data should be resolved using cross-species comparative studies and enzyme kinetic modeling .
Q. How do structural modifications (e.g., ethoxy group substitution) influence the receptor binding affinity of amphetamine derivatives?
- Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) compare the ethoxy group’s steric and electronic effects against methoxy or hydroxyl analogs. In vitro competitive binding assays using serotonin (5-HT2A) and dopamine (D2) receptors quantify affinity shifts. For example, ethoxy substitution may reduce polar interactions with receptor active sites compared to hydroxyl groups, altering pharmacokinetic profiles .
Q. What safety protocols are critical when handling this compound in neuropharmacology studies?
- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for weighing, wear nitrile gloves and safety goggles, and avoid skin contact. Emergency procedures include immediate eye rinsing with saline (15+ minutes) and medical observation for 48+ hours post-exposure due to delayed neurotoxic effects . Toxicity screening should include acute locomotor response assays in rodents and neuronal cell viability tests (e.g., MTT assays) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported metabolic half-lives of this compound across studies?
- Methodological Answer : Variability may arise from interspecies differences (e.g., murine vs. primate models) or assay conditions (e.g., microsome activity). Validate findings using harmonized protocols from the FDA Bioanalytical Method Validation Guidance. Cross-reference in silico predictions (e.g., GastroPlus™ software) with in vivo data to resolve inconsistencies .
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQKWWONNAYURL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928860 | |
Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135014-87-8 | |
Record name | Benzeneethanamine, 4-ethoxy-alpha-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135014878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.